molecular formula C12H16N2O B6208798 (2E)-4-(dimethylamino)-N-phenylbut-2-enamide CAS No. 2349360-80-9

(2E)-4-(dimethylamino)-N-phenylbut-2-enamide

Cat. No.: B6208798
CAS No.: 2349360-80-9
M. Wt: 204.3
InChI Key:
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Description

(2E)-4-(dimethylamino)-N-phenylbut-2-enamide is an organic compound that belongs to the class of enaminones. Enaminones are known for their versatile reactivity and are used as building blocks in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to a butenamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(dimethylamino)-N-phenylbut-2-enamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with methyl ketones or active methylene compounds in the presence of a catalyst such as L-proline . The reaction proceeds under solvent-free conditions, making it an environmentally friendly process. The reaction conditions are mild, usually carried out at room temperature, and the yields are generally high.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(dimethylamino)-N-phenylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-4-(dimethylamino)-N-phenylbut-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-4-(dimethylamino)-N-phenylbut-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound can modulate pathways involved in cell signaling, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(dimethylamino)-N-phenylbut-2-enamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2349360-80-9

Molecular Formula

C12H16N2O

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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